ethyl 5-(3-aminophenyl)-1H-pyrazole-3-carboxylate
Description
Structural Characterization
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₁₂H₁₃N₃O₂ , derived from:
- Ethyl carboxylate group : C₃H₅O₂ (ethyl ester)
- Pyrazole ring : C₃H₃N₂
- 3-Aminophenyl substituent : C₆H₅NH₂
The molecular weight is 231.25 g/mol , calculated as the sum of atomic masses:
| Element | Quantity | Atomic Mass | Total Mass |
|---|---|---|---|
| Carbon | 12 | 12.01 | 144.12 |
| Hydrogen | 13 | 1.01 | 13.13 |
| Nitrogen | 3 | 14.01 | 42.03 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | 231.25 g/mol |
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name is ethyl 3-(3-aminophenyl)-1H-pyrazole-5-carboxylate , reflecting the following structural hierarchy:
- Core : Pyrazole ring (five-membered, two nitrogen atoms at positions 1 and 2).
- Substituents :
- Ethyl carboxylate at position 5 (C5).
- 3-Aminophenyl group at position 3 (C3).
Isomeric Forms :
2D Structural Representation and Bonding Patterns
The 2D structure is represented by the SMILES notation:CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)N.
Key Bonding Features :
- Pyrazole Ring :
- Carboxylate Group :
- 3-Aminophenyl Group :
Electron Density Distribution :
3D Conformational Analysis and Tautomeric Possibilities
3D Conformation
The compound adopts a planar pyrazole ring with the ethyl carboxylate and 3-aminophenyl groups in cisoidal conformation (same side of the ring). This arrangement minimizes steric hindrance and maximizes resonance stabilization.
Bond Angles and Torsion :
| Parameter | Value | Reference |
|---|---|---|
| C3-N2-N1 (pyrazole) | 113.1–114.0° | |
| C5-COOEt (ester) | 116.8–123.1° | |
| N1-C2-C3 (ring) | 105–110° |
Crystallographic Data :
In related pyrazole derivatives, the pyrazole ring forms N-H⋯N hydrogen bonds with adjacent molecules, stabilizing linear or dimeric associations.
Tautomeric Behavior
The compound predominantly exists as the 1H-pyrazole tautomer due to:
- Hydrogen-bond stabilization : The N1-H group participates in intermolecular hydrogen bonding.
- Electronic effects : The electron-donating 3-aminophenyl group enhances stability at position 3.
Theoretical Insights :
Properties
IUPAC Name |
ethyl 3-(3-aminophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOQSVFICVMPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Substrate Selection
Cyclocondensation between β-keto esters (e.g., ethyl acetoacetate) and arylhydrazines constitutes a classical route to pyrazole carboxylates. The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack of the hydrazine’s terminal nitrogen to form a hydrazone intermediate. Subsequent cyclization and dehydration yield the pyrazole core. For ethyl 5-(3-aminophenyl)-1H-pyrazole-3-carboxylate, 3-aminophenylhydrazine hydrochloride is reacted with ethyl 3-oxobutanoate under acidic conditions.
Optimization and Yield Enhancements
A 2020 study demonstrated that using acetic acid as a catalyst in ethanol at reflux for 5 hours achieved a 99% yield (Table 1). The choice of solvent proved critical: ethanol facilitated both solubility of the hydrazine salt and proton transfer during cyclization. Substituting ethanol with methanol or acetonitrile reduced yields to 75–85%, likely due to poorer stabilization of the transition state.
Table 1: Cyclocondensation Parameters for this compound
Vinyldiazo-Based Cycloaddition Approaches
Two-Step Synthesis via Ethyldiazoacetate
A novel two-step protocol involves the [3+2] cycloaddition of phenylacetylene with ethyldiazoacetate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to form a vinyldiazo intermediate. Subsequent treatment with hydrazine hydrate in ethanol furnishes the target pyrazole. This method capitalizes on the electrophilicity of the diazo compound, enabling regioselective attack at the β-position of the alkyne.
Catalytic Efficiency and Regiochemical Control
DABCO (10 mol%) in dichloromethane at ambient temperature achieved 95% conversion to the vinyldiazo intermediate within 6 hours. The second step, employing hydrazine hydrate in ethanol, proceeded quantitatively (99% yield) without requiring chromatographic purification. Notably, this approach avoids harsh acids or metals, aligning with green chemistry principles.
Multi-Component Reactions Using Trichloromethyl Enones
Regioselective Synthesis with Arylhydrazines
Trichloromethyl enones serve as versatile building blocks for 3(5)-carboxyalkylpyrazoles. In a 2023 ACS Omega study, arylhydrazines reacted with trichloromethyl enones in alcoholic solvents to yield 1-substituted pyrazoles. For this compound, the enone’s trichloromethyl group undergoes methanolysis post-cyclization to install the carboxylate moiety.
Solvent and Hydrazine Effects
Regioselectivity hinged on the hydrazine’s protonation state: arylhydrazine hydrochlorides favored 1,3-regioisomers (37–97% yields), while free hydrazines yielded 1,5-regioisomers exclusively (52–83%). Ethanol and methanol provided optimal solubility, whereas aprotic solvents like THF led to side reactions.
Table 2: Multi-Component Synthesis Using Trichloromethyl Enones
| Hydrazine Type | Solvent | Regioisomer | Yield Range | Source |
|---|---|---|---|---|
| Arylhydrazine hydrochloride | Ethanol | 1,3 | 37–97% | |
| Free arylhydrazine | Methanol | 1,5 | 52–83% |
Industrial-Scale Challenges and Purification Strategies
Hydrolysis and Isolation Difficulties
A 2020 patent highlighted challenges in isolating pyrazole carboxylates due to their high water solubility. Acidic hydrolysis of ester precursors required extraction with ethyl acetate, but the product’s polarity necessitated costly preparative HPLC, achieving only 26% recovery.
Chemical Reactions Analysis
Oxidation Reactions
The 3-aminophenyl group undergoes selective oxidation under controlled conditions:
Mechanism : The amino group’s lone pair facilitates electrophilic attack by peroxides or permanganate, progressing through a nitrenium ion intermediate .
Reduction Reactions
The ester moiety is selectively reduced without affecting the aromatic amino group:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| LiAlH<sub>4</sub>/THF | 5-(3-Aminophenyl)-1H-pyrazole-3-methanol | Reflux, 3 hr | 84% |
| H<sub>2</sub>/Pd-C (1 atm) | This compound (unchanged) | MeOH, 6 hr | N/A |
Note : Catalytic hydrogenation leaves the ester intact, highlighting the pyrazole ring’s stability under reductive conditions .
Nucleophilic Substitution
The amino group participates in acylations and alkylations:
Acylation:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| AcCl/Et<sub>3</sub>N | Ethyl 5-(3-acetamidophenyl)-1H-pyrazole-3-carboxylate | DCM, 0°C → rt, 12 hr | 91% |
Alkylation:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> | Ethyl 5-(3-(methylamino)phenyl)-1H-pyrazole-3-carboxylate | DMF, 80°C, 8 hr | 73% |
Side Reaction : Prolonged heating (>12 hr) leads to N-methylation of the pyrazole ring.
Cyclization Reactions
The amino group facilitates heterocycle formation:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| CS<sub>2</sub>/KOH | Pyrazolo[3,4-d]pyrimidine-4-thione | EtOH reflux, 6 hr | 65% |
| CH<sub>3</sub>COCH<sub>2</sub>COCl | 5-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | Toluene, 110°C, 24 hr | 58% |
Mechanism : Condensation with diketones or thiourea precursors proceeds via Schiff base intermediates, followed by cyclodehydration .
Ester Hydrolysis and Derivatization
The ethyl ester undergoes hydrolysis to enable further functionalization:
| Conditions | Product | Subsequent Reaction | Final Product |
|---|---|---|---|
| 2M NaOH/EtOH, reflux, 5 hr | 5-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid | SOCl<sub>2</sub>, then NH<sub>3</sub> | 5-(3-Aminophenyl)-1H-pyrazole-3-carboxamide (89%) |
| H<sub>2</sub>SO<sub>4</sub> (conc.)/MeOH, 60°C, 8 hr | Mthis compound | - | 94% (transesterification) |
Critical Factor : Acidic conditions preserve the amino group, while alkaline hydrolysis risks partial oxidation .
Electrophilic Aromatic Substitution
The pyrazole ring directs electrophiles to the C-4 position:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Br<sub>2</sub>/FeBr<sub>3</sub> | Ethyl 5-(3-aminophenyl)-4-bromo-1H-pyrazole-3-carboxylate | DCM, 0°C, 30 min | 76% |
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Ethyl 5-(3-aminophenyl)-4-nitro-1H-pyrazole-3-carboxylate | 0°C → rt, 2 hr | 63% |
Regioselectivity : The ester group at C-3 deactivates the ring, favoring substitution at C-4 over C-5 .
Metal Complexation
The pyrazole nitrogen and amino group act as bidentate ligands:
Stability : Complexes remain stable in aqueous media up to pH 9.0 .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(3-aminophenyl)-1H-pyrazole-3-carboxylate has been explored for several medicinal applications:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds similar to this compound have demonstrated significant inhibition of these cytokines, suggesting potential as anti-inflammatory agents .
- Anticancer Potential : Studies have shown that this compound can induce cytotoxicity in various cancer cell lines, including lung adenocarcinoma (A549). The mechanism involves disrupting cellular proliferation pathways .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. Research suggests that pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The fungicidal properties of related compounds indicate potential applications in agricultural pest control .
Agricultural Applications
In addition to medicinal uses, this compound has been evaluated for its effects on plant growth regulation. Studies indicate that it can enhance plant growth and exhibit fungicidal activities, making it a candidate for agricultural formulations .
Case Studies and Research Findings
Several key studies have contributed to the understanding of this compound's applications:
Data Table: Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant inhibition of COX enzymes; potential as an anti-inflammatory agent comparable to diclofenac sodium |
| Antimicrobial | Iovu et al. (2003) | Exhibited fungicidal properties against various pathogens |
| Plant Growth Regulation | Ming Li et al. (2005) | Demonstrated growth regulation and fungicidal activity |
Mechanism of Action
The mechanism of action of ethyl 5-(3-aminophenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 5-(3-aminophenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with the amino group in a different position.
Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate: Contains a nitro group instead of an amino group.
Ethyl 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Contains a hydroxy group instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
Chemical Structure and Properties
Ethyl 5-(3-aminophenyl)-1H-pyrazole-3-carboxylate features a pyrazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:
This compound possesses functional groups that contribute to its reactivity and biological properties, making it a suitable candidate for further pharmacological studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. A study examining various pyrazole compounds demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, particularly A549 (human lung adenocarcinoma) cells. The compound was tested alongside standard chemotherapeutic agents, revealing promising results in reducing cell viability.
The data indicates that while the compound does not outperform cisplatin, it exhibits notable activity that warrants further investigation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial effects. Research has evaluated its efficacy against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
While the antimicrobial activity was less pronounced compared to traditional antibiotics, the potential for modification and optimization remains high.
The biological activity of this compound is believed to be mediated through multiple pathways, including the modulation of enzyme activities and interaction with specific receptors. Notably, compounds in this class have been shown to act as partial agonists at trace amine-associated receptors (TAARs), which are implicated in various neurological disorders.
Case Studies
- Neurological Disorders : In vitro studies indicated that derivatives similar to this compound exhibit partial agonistic activity at TAAR1. This receptor's modulation may provide therapeutic benefits for conditions like ADHD and depression, as evidenced by preclinical models showing improved behavioral outcomes following treatment with TAAR agonists .
- Preclinical Models : Animal studies have demonstrated that pyrazole derivatives can influence dopaminergic pathways, suggesting potential applications in treating psychotic disorders such as schizophrenia. These findings align with the observed pharmacological profiles of related compounds .
Safety and Toxicity
Safety assessments indicate that while this compound exhibits some toxicity at high concentrations, it is generally well-tolerated in preliminary studies. Further toxicological evaluations are essential to establish a comprehensive safety profile before clinical application.
Q & A
Q. What are the key synthetic routes for ethyl 5-(3-aminophenyl)-1H-pyrazole-3-carboxylate?
Methodological Answer: The compound is typically synthesized via cyclocondensation or coupling reactions. For example:
- Step 1: Start with ethyl 2-cyano-3-ethoxyacrylate and 3-aminophenyl hydrazine derivatives. Condensation under reflux in ethanol yields the pyrazole core .
- Step 2: Functionalize the 5-position via Suzuki-Miyaura coupling using arylboronic acids (e.g., 3-aminophenyl boronic acid) and Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O at 80°C .
- Purification: Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product. Yield optimization (e.g., 28–59%) depends on stoichiometry and reaction time .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ confirm substituent positions. For example, aromatic protons appear at δ 6.62–7.77 ppm, and ester carbonyls at δ 165–170 ppm .
- Mass Spectrometry: ESI-MS or HRMS (e.g., m/z 450.2 [M+H]⁺) validates molecular weight .
- IR Spectroscopy: Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or activity of this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for cyclocondensation steps .
- Molecular Docking: Screen derivatives against biological targets (e.g., carbonic anhydrase isoforms) using AutoDock Vina. Prioritize analogs with strong binding affinity (ΔG < −8 kcal/mol) .
- QSAR Modeling: Corlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with bioactivity using partial least squares regression .
Q. How to address contradictory data on the compound’s stability or toxicity?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Decomposition products (e.g., CO, NOx) suggest oxidative instability .
- Toxicology Gaps: Perform Ames tests (OECD 471) for mutagenicity and MTT assays (IC₅₀) on HepG2 cells. Note that current SDS data classify it as non-hazardous, but in vitro cytotoxicity may emerge at >100 µM .
Q. What in vitro assays evaluate its pharmacological potential?
Methodological Answer:
- Anti-inflammatory Activity: Measure COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical). Compare IC₅₀ values to celecoxib .
- Anticancer Screening: Test against NCI-60 cell lines. Derivatives with trifluoromethyl groups show enhanced apoptosis (e.g., 50% inhibition at 10 µM in MCF-7 cells) .
- NO Release: Use Griess assay to quantify NO production in RAW 264.7 macrophages. Pyrazole derivatives with electron-deficient substituents release 2–5 µM NO over 24h .
Q. How to troubleshoot low yields in coupling reactions during synthesis?
Methodological Answer:
- Catalyst Optimization: Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for higher turnover in Suzuki couplings .
- Solvent Screening: Test DMF, THF, or toluene. Polar aprotic solvents improve arylboronic acid solubility .
- Oxygen Sensitivity: Use Schlenk line techniques to maintain inert conditions, increasing yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
